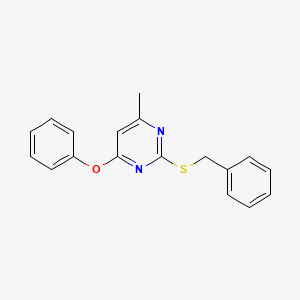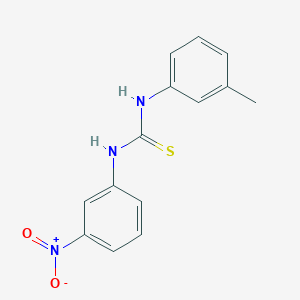
2-(benzylthio)-4-methyl-6-phenoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-4-methyl-6-phenoxypyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic compound that contains nitrogen and sulfur atoms in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-4-methyl-6-phenoxypyrimidine has shown promising results in various scientific research applications. One of the significant applications is in the field of drug discovery and development. This compound has been found to have potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been found to have potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-4-methyl-6-phenoxypyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activity of certain transcription factors.
Biochemical and Physiological Effects:
2-(Benzylthio)-4-methyl-6-phenoxypyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzylthio)-4-methyl-6-phenoxypyrimidine in lab experiments include its potential as an anti-tumor and anti-inflammatory agent. Additionally, this compound has been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)-4-methyl-6-phenoxypyrimidine. One of the significant directions is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, research is needed to optimize the synthesis method of this compound to make it more accessible for lab experiments and potential clinical applications.
Conclusion:
In conclusion, 2-(benzylthio)-4-methyl-6-phenoxypyrimidine is a promising compound that has potential applications in drug discovery and development. This compound has been found to have anti-tumor and anti-inflammatory properties, and its mechanism of action is not fully understood. Despite its limitations, further research on this compound could lead to the development of novel therapeutic agents for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-4-methyl-6-phenoxypyrimidine can be achieved through a multistep process. The first step involves the reaction of 4-methyl-6-phenoxypyrimidine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methyl-6-phenoxypyrimidin-2-yl benzyl ether. The next step involves the reaction of this intermediate with thiourea in the presence of a catalyst such as triethylamine. This reaction results in the formation of the final product, 2-(benzylthio)-4-methyl-6-phenoxypyrimidine.
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-methyl-6-phenoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-12-17(21-16-10-6-3-7-11-16)20-18(19-14)22-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDFJYLDBMVHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-methyl-6-phenoxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5795738.png)
![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)
![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)

![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
